4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile
Übersicht
Beschreibung
4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile is an organic compound that belongs to the class of aromatic compounds These compounds are characterized by the presence of one or more benzene rings in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Nitration and Reduction: Introduction of the cyano group via nitration followed by reduction to form the cyano group.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).
Alkylation: Introduction of the ethyl-benzyl group through Friedel-Crafts alkylation using ethyl-benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a carbonyl group.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of amines from the cyano group.
Oxidation: Formation of aldehydes or ketones from the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its properties as a potential drug candidate.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-cyano-3-methoxybenzene: Lacks the ethyl-benzyl group, making it less complex.
1-Bromo-4-cyano-3-methoxy-5-methylbenzene: Contains a methyl group instead of the ethyl-benzyl group.
1-Bromo-4-cyano-3-methoxy-5-(4-methyl-benzyl)-benzene: Contains a methyl-benzyl group instead of the ethyl-benzyl group.
Eigenschaften
Molekularformel |
C17H16BrNO |
---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile |
InChI |
InChI=1S/C17H16BrNO/c1-3-12-4-6-13(7-5-12)8-14-9-15(18)10-17(20-2)16(14)11-19/h4-7,9-10H,3,8H2,1-2H3 |
InChI-Schlüssel |
PZNOBCFGAOXZOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)OC)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.